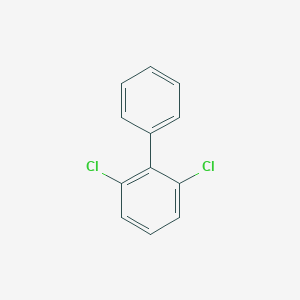

2,6-Dichlorobiphenyl

Description

Properties

IUPAC Name |

1,3-dichloro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZWUWBAFUBNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038313 | |

| Record name | 2,6-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33146-45-1 | |

| Record name | PCB 10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33146-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033146451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2FWS766G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichlorobiphenyl (PCB-10)

Abstract

2,6-Dichlorobiphenyl, designated as PCB-10 in the Ballschmiter numbering system, is a significant congener of the polychlorinated biphenyl (PCB) family.[1] As an ortho-substituted, non-coplanar PCB, its chemical behavior, toxicological profile, and environmental fate diverge notably from its coplanar counterparts, which are typically associated with dioxin-like toxicity. This guide provides a comprehensive technical overview of 2,6-dichlorobiphenyl, detailing its chemical and physical properties, structural characteristics, synthesis, and spectroscopic profile. Furthermore, it delves into its metabolic pathways, mechanisms of toxicity, environmental persistence, and state-of-the-art analytical methodologies for its detection and quantification. This document is intended for researchers in environmental science, toxicology, and drug development seeking a detailed understanding of this environmentally persistent and biologically active molecule.

Molecular Structure and Chemical Properties

2,6-Dichlorobiphenyl is an aromatic organic compound consisting of a biphenyl scaffold where one phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions.[1] This ortho-substitution pattern is sterically hindering, forcing the two phenyl rings to rotate out of plane with respect to each other. This non-coplanar configuration is a critical determinant of its biological activity, preventing it from binding effectively to the aryl hydrocarbon (Ah) receptor, the primary target for dioxin-like, coplanar PCBs.[2][3]

The molecule's formal IUPAC name is 1,3-dichloro-2-phenylbenzene.[1] Its key identifiers and physicochemical properties are summarized in Table 1 below.

Table 1: Chemical Identity and Physicochemical Properties of 2,6-Dichlorobiphenyl

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dichloro-2-phenylbenzene | [1] |

| Synonyms | 2,6-Dichloro-1,1'-biphenyl, PCB 10 | [1] |

| CAS Number | 33146-45-1 | [1] |

| Molecular Formula | C₁₂H₈Cl₂ | [1] |

| Molecular Weight | 223.10 g/mol | [1] |

| Melting Point | 31-35.5 °C | [4][5] |

| Boiling Point | ~289.8 °C (estimate) | [2] |

| Water Solubility | 2.41 mg/L at 25 °C | [2] |

| LogP (Octanol/Water) | 5.0 (predicted) | [6] |

Synthesis of 2,6-Dichlorobiphenyl

The synthesis of unsymmetrical biaryls like 2,6-dichlorobiphenyl is commonly achieved through transition metal-catalyzed cross-coupling reactions. Key methodologies include the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For 2,6-dichlorobiphenyl, this would typically involve the reaction of a phenylboronic acid with 2,6-dichloroiodobenzene (or a more reactive halide) in the presence of a palladium catalyst and a base. The use of aryl chlorides can be challenging and often requires specialized, bulky phosphine ligands to achieve high yields.[7][8]

Ullmann Reaction

The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halides at elevated temperatures.[9][10] A modified approach could involve the coupling of 1,3-dichlorobenzene with a phenylating agent in the presence of a copper catalyst. Modern Ullmann-type reactions can often be performed under milder conditions with the use of ligands and different copper sources.[11]

Caption: Common synthetic routes to 2,6-dichlorobiphenyl.

Spectroscopic Analysis and Structural Elucidation

The structural identity of 2,6-dichlorobiphenyl is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is complex due to the molecule's asymmetry. The protons on the dichlorinated ring (H-3, H-4, H-5) would appear as a multiplet, while the five protons on the unsubstituted phenyl ring would also produce a complex set of multiplets in the aromatic region (typically δ 7.2-7.6 ppm).[1] The exact chemical shifts are influenced by the anisotropic effects of the adjacent ring and the steric strain caused by the ortho-chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms. The carbons bearing the chlorine atoms (C-2, C-6) are significantly downfield. The remaining aromatic carbons appear in the typical range of δ 125-145 ppm.[1]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of 2,6-dichlorobiphenyl is characterized by a prominent molecular ion (M⁺) peak cluster at m/z 222, 224, and 226, reflecting the isotopic abundance of the two chlorine atoms.[1] A key fragmentation pathway is the sequential loss of chlorine radicals (Cl•). Unlike many other PCB congeners, 2,6-dichlorobiphenyl shows a reduced tendency for chlorine randomization across the rings before fragmentation due to the steric hindrance from the ortho-substituents.[12] The primary fragmentation involves the loss of one chlorine atom ([M-Cl]⁺) at m/z 187, followed by the loss of the second chlorine atom ([M-2Cl]⁺) at m/z 152.[12]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

Aromatic C-H out-of-plane bending: ~900-675 cm⁻¹, which can be diagnostic of the substitution pattern.

Toxicology and Mechanism of Action

The toxicology of 2,6-dichlorobiphenyl is fundamentally different from that of coplanar PCBs. Lacking affinity for the Ah receptor, it does not elicit dioxin-like toxic effects.[2][13] Instead, its toxicity is mediated through alternative pathways.

Ah-Receptor Independent Mechanisms

Research has shown that non-coplanar PCBs, including 2,6-dichlorobiphenyl, can exert significant biological effects through mechanisms such as:

-

Neurotoxicity: They can interfere with intracellular signaling pathways, particularly calcium (Ca²⁺) homeostasis, and alter neurotransmitter levels.[13]

-

Endocrine Disruption: Some non-coplanar PCBs exhibit estrogenic or anti-estrogenic activity.

-

Activation of Nuclear Receptors: Certain congeners have been shown to be agonists for the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), which regulate the expression of genes involved in xenobiotic metabolism and other cellular processes.[4]

These distinct mechanisms underscore the inadequacy of using Ah-receptor binding affinity alone (via Toxic Equivalency Factors, TEFs) to assess the total risk posed by PCB mixtures.[2][13]

Caption: Contrasting toxicological pathways of 2,6-dichlorobiphenyl.

Metabolism and Environmental Fate

Metabolic Pathway

Like other PCBs, 2,6-dichlorobiphenyl is metabolized in mammals by the cytochrome P450 (CYP) monooxygenase system, primarily in the liver.[14] The metabolism of less-chlorinated PCBs generally proceeds via hydroxylation. Due to the presence of unsubstituted positions, 2,6-dichlorobiphenyl can be oxidized to form various monohydroxylated metabolites (OH-PCBs).[15] The resulting hydroxylated metabolites are more polar, facilitating their conjugation (e.g., with glucuronic acid or sulfate) and subsequent excretion.[15]

Caption: Generalized metabolic pathway of 2,6-dichlorobiphenyl.

Environmental Fate and Persistence

2,6-Dichlorobiphenyl is a persistent organic pollutant (POP). Its chemical stability and lipophilicity lead to its persistence in the environment and bioaccumulation in the fatty tissues of organisms.[16] Key environmental fate processes include:

-

Transport: It can undergo long-range atmospheric transport, leading to its presence in remote ecosystems far from its original sources.[16]

-

Partitioning: In aquatic environments, it strongly partitions from water to sediment and suspended organic matter.[17]

-

Degradation: Abiotic degradation is extremely slow. Biotic degradation can occur under both aerobic and anaerobic conditions by microorganisms, but the rates are generally low, contributing to its environmental persistence.[18][19]

Analytical Methodology

The determination of 2,6-dichlorobiphenyl in environmental matrices requires sensitive and selective analytical techniques, typically involving gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: Quantification in Sediment by GC-MS/MS

This protocol provides a validated workflow for the trace-level quantification of 2,6-dichlorobiphenyl (PCB-10) in sediment samples, adapted from established EPA methodologies and current best practices.[20][21][22]

1. Sample Preparation and Extraction: a. Homogenize the sediment sample to ensure uniformity. Determine the dry weight percentage on a separate aliquot. b. Weigh approximately 10 g (dry-weight equivalent) of the homogenized sediment into a Soxhlet extraction thimble. c. Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual water. d. Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C₁₂-2,6-Dichlorobiphenyl) for isotope dilution quantification. e. Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane:acetone for 16-24 hours.[21]

2. Extract Cleanup: a. Concentrate the raw extract to approximately 1-2 mL using a rotary evaporator. b. Prepare a Florisil or silica gel chromatography column for cleanup to remove polar interferences. c. Elute the PCBs from the column using a non-polar solvent such as hexane. d. (Optional) For samples with high sulfur content, a copper powder treatment step may be necessary to remove elemental sulfur.

3. Instrumental Analysis (GC-MS/MS): a. Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS). b. Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating PCB congeners. c. GC Conditions:

- Injector: Splitless mode, 250 °C.

- Oven Program: Start at 100 °C, hold for 2 min, ramp at 8 °C/min to 310 °C, hold for 5 min.

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. d. MS/MS Conditions (MRM Mode):

- Ionization: Electron Ionization (EI) at 70 eV.

- Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the native PCB-10 and the labeled internal standard to ensure selectivity and sensitivity.

- Example Transition for PCB-10: Precursor ion (m/z 222) → Product ion (m/z 152).

- Example Transition for ¹³C₁₂-PCB-10: Precursor ion (m/z 234) → Product ion (m/z 164).

4. Quantification: a. Generate a multi-point calibration curve using standards of known concentration containing both native and labeled PCB-10. b. Quantify the concentration of PCB-10 in the sample extract by calculating the ratio of the native analyte response to the labeled internal standard response and comparing it against the calibration curve. This isotope dilution method corrects for variations in extraction efficiency and instrument response.[23]

Conclusion

2,6-Dichlorobiphenyl (PCB-10) represents a class of non-coplanar PCBs with a distinct toxicological and chemical profile. Its inability to bind the Ah receptor shifts its biological impact towards alternative mechanisms, including neurotoxicity and disruption of intracellular signaling, making it a congener of significant concern. Its environmental persistence and potential for bioaccumulation necessitate robust and sensitive analytical methods for monitoring its presence in various environmental compartments. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in the study and management of this important environmental contaminant.

References

-

Fischer, L. J., Seegal, R. F., Ganey, P. E., Pessah, I. N., & Kodavanti, P. R. S. (1998). Symposium overview: toxicity of non-coplanar PCBs. Toxicological Sciences, 41(1), 49-61. [Link]

-

Gafni, J., Hinden, L., Yaglov, C., & Yavin, E. (2004). Ortho-substituted but not coplanar PCBs rapidly kill cerebellar granule cells. Neurotoxicology, 25(4), 557-567. [Link]

-

Fischer, L. J., Seegal, R. F., Ganey, P. E., Pessah, I. N., & Kodavanti, P. R. S. (1998). Symposium Overview: Toxicity of Non-Coplanar PCBs. Toxicological Sciences, 41(1), 49-61. [Link]

-

Al-Salman, F., & Plant, N. (2012). Non-coplanar polychlorinated biphenyls (PCBs) are direct agonists for the human pregnane-X receptor and constitutive androstane receptor, and activate target gene expression in a tissue-specific manner. Toxicology and Applied Pharmacology, 263(1), 7-15. [Link]

-

Fischer, L. J., et al. (1998). Symposium Overview: Toxicity of Non-Coplanar PCBs. Toxicological Sciences. [Link]

-

Safe, S., Jamieson, W. D., Hutzinger, O., & Pohland, A. E. (1975). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, (5), 482-485. [Link]

-

Kennedy, S. W., Lorenzen, A., & Jones, S. P. (1981). Metabolism of dichlorobiphenyls by hepatic microsomal cytochrome P-450. Toxicology and Applied Pharmacology, 58(2), 231-239. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36342, 2,6-Dichlorobiphenyl. [Link]

-

Waters Corporation. (n.d.). Routine Quantitation of Polychlorinated Biphenyls (PCBs) in Sediments Using Electron Ionization GC-MS/MS. [Link]

-

Shimadzu Corporation. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. [Link]

-

U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-resolution GC/MS using Selected Ion Monitoring. [Link]

-

Stenutz, R. (n.d.). 2,6-dichlorobiphenyl. [Link]

-

Zhang, Y., et al. (2010). Determination of PCBs in sediments by ASE and GC/MS. Environmental Chemistry. [Link]

-

S. Geetha, et al. (2016). Diversity of 2, 4 Dichlorobiphenyl Degrading Consortium of Pseudomonas Isolates GSa and GSb for Degradation of Poly Chlorinated. Indian Journal of Science and Technology. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

S. Mondal, et al. (2022). Synthesis of diPBI through combination of Ullmann reaction and C–H transformation. RSC Advances. [Link]

-

Inui, H., et al. (2014). Mammalian cytochrome P450-dependent metabolism of polychlorinated dibenzo-p-dioxins and coplanar polychlorinated biphenyls. International Journal of Molecular Sciences. [Link]

-

Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. [Link]

-

Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. [Link]

-

Geetha, S., & Fulekar, M. H. (2011). Biodegradation of 2,4'-dichlorobiphenyl, a congener of polychlorinated biphenyl, by Pseudomonas isolates GSa and GSb. Journal of Environmental Biology, 32(5), 551-556. [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

-

PubChemLite. (n.d.). 2,6-dichlorobiphenyl (C12H8Cl2). [Link]

Sources

- 1. 2,6-Dichlorobiphenyl | C12H8Cl2 | CID 36342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2,6-dichlorobiphenyl (C12H8Cl2) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Symposium overview: toxicity of non-coplanar PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Mammalian cytochrome P450-dependent metabolism of polychlorinated dibenzo-p-dioxins and coplanar polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. gcms.cz [gcms.cz]

- 21. epa.gov [epa.gov]

- 22. researchgate.net [researchgate.net]

- 23. shimadzu.com [shimadzu.com]

Foreword: The Strategic Importance of 2,6-Dichlorobiphenyl (PCB-10)

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dichlorobiphenyl

2,6-Dichlorobiphenyl, designated as PCB congener 10, is a vital compound for researchers in environmental science, toxicology, and analytical chemistry.[1][2] As a specific congener of polychlorinated biphenyls (PCBs), it serves as a critical analytical standard for the detection and quantification of PCBs in various matrices.[3][4][5] Its unique structure, with two chlorine atoms in the ortho positions of one phenyl ring, imparts specific chemical properties and toxicological profiles that are of significant scientific interest.

This guide provides an in-depth exploration of the primary synthetic routes and purification strategies for 2,6-dichlorobiphenyl. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the underlying chemical principles and the rationale behind key experimental decisions. The methodologies described are robust, validated, and grounded in established chemical literature to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the 2,6-Dichlorobiphenyl Core Structure

The creation of the biphenyl linkage is the central challenge in synthesizing 2,6-dichlorobiphenyl. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Three powerful and well-established methods are detailed below: Suzuki-Miyaura Coupling, the Ullmann Reaction, and a Grignard Reagent-based approach.

Suzuki-Miyaura Coupling: A Versatile Cross-Coupling Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[6][7] The reaction facilitates the formation of a C-C bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[6] For PCB synthesis, this method is particularly efficient for congeners with fewer than three ortho-chlorine substituents.[8]

Causality of the Method: The reaction's success hinges on a catalytic cycle involving palladium(0) and palladium(II) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Coupling Pathway for 2,6-Dichlorobiphenyl

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for synthesizing dichlorobiphenyl derivatives.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dichlorophenylboronic acid (1.0 eq), bromobenzene (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.

-

Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-dichlorobiphenyl, which can then be purified.

The Ullmann Reaction: A Classic Homocoupling Method

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules, typically at elevated temperatures (often exceeding 200°C), to form a symmetrical biaryl.[10][11] This method is particularly useful for synthesizing symmetrical biphenyls. Modern variations have been developed that proceed under milder conditions.[10][12]

Causality of the Method: The reaction is believed to proceed through the formation of an organocopper intermediate. An active copper(I) species undergoes oxidative addition with the aryl halide. A subsequent reductive elimination step forms the new carbon-carbon bond and a copper halide byproduct.[10]

Diagram: Ullmann Reaction Pathway

Caption: Classic Ullmann reaction workflow.

Experimental Protocol: Ullmann Reaction

This protocol is based on the principles of the classical Ullmann condensation.[13]

-

Reactant Preparation: In a dry reaction tube or flask, thoroughly mix the aryl halide (e.g., 1,3-dichloro-2-iodobenzene) with an excess of activated copper powder (typically 2-5 equivalents).

-

Reaction: Heat the mixture in a sand bath or heating mantle to approximately 200-250°C. The reaction can be run neat (solvent-free) or in a high-boiling solvent like dimethylformamide (DMF).

-

Monitoring: The reaction is often monitored by a color change and the consumption of starting material (via GC analysis of small aliquots). The reaction time can vary from a few hours to overnight.

-

Workup: Cool the reaction mixture. If a solvent was used, filter the mixture to remove copper and copper salts. If performed neat, triturate the solid mass with a suitable organic solvent (e.g., toluene or dichloromethane) and filter.

-

Extraction: The filtrate containing the product may be washed with dilute acid (to remove residual copper) and then with water. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

Grignard Reagent Route: A Foundational Organometallic Approach

The use of Grignard reagents provides a powerful method for forming C-C bonds. This can be achieved either through the oxidative coupling of the Grignard reagent itself or by cross-coupling it with an aryl halide, often catalyzed by a transition metal like nickel or copper.[14][15]

Causality of the Method: A Grignard reagent, such as 2,6-dichlorophenylmagnesium bromide, is formed by reacting the corresponding aryl halide with magnesium metal. This organometallic species acts as a potent nucleophile. In the presence of a catalyst like dichloro[1,3-bis(diphenylphosphino)propane]nickel(II), it can efficiently couple with another aryl halide to form the biphenyl product.[16]

Diagram: Grignard Reagent Cross-Coupling

Caption: Grignard reagent cross-coupling workflow.

Experimental Protocol: Grignard Cross-Coupling

This protocol is a conceptual adaptation of nickel-catalyzed cross-coupling reactions.[16]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq). Add a solution of 1-bromo-2,6-dichlorobenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise. A crystal of iodine may be needed to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Cross-Coupling Setup: In a separate flask, charge the catalyst (e.g., NiCl₂(dppp), ~0.5 mol%) and the second aryl halide (e.g., chlorobenzene, 1.0 eq) in anhydrous ether.

-

Reaction: Cool the catalyst mixture in an ice bath. Transfer the freshly prepared Grignard reagent to a dropping funnel and add it dropwise to the catalyst mixture. After the addition, allow the reaction to warm to room temperature and then reflux for several hours (monitor by GC).

-

Quenching and Workup: Cool the reaction in an ice bath and cautiously hydrolyze by adding dilute hydrochloric acid. Separate the organic layer. Extract the aqueous layer with ether.

-

Washing and Drying: Combine the organic layers and wash successively with water and saturated sodium bicarbonate solution. Dry over anhydrous calcium chloride.

-

Isolation: Filter and evaporate the solvent. The residue is the crude 2,6-dichlorobiphenyl.

Comparison of Synthesis Methods

| Method | Key Reactants | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Suzuki-Miyaura | Arylboronic Acid, Aryl Halide | Palladium Complex | 80-100°C, Base | Mild conditions, high functional group tolerance | Cost of palladium and boronic acids |

| Ullmann Reaction | Aryl Halide (x2) | Copper Powder | >200°C | Good for symmetrical biaryls, inexpensive catalyst | Harsh conditions, often lower yields |

| Grignard Route | Aryl Halide, Mg, Aryl Halide | Nickel Complex | 0°C to Reflux | Utilizes common starting materials | Moisture-sensitive, potential side reactions |

Part 2: Purification of 2,6-Dichlorobiphenyl

Achieving high purity is paramount, especially when the target compound is intended for use as an analytical reference standard. Purification removes unreacted starting materials, catalysts, and reaction by-products. The choice of method depends on the nature of the impurities and the required final purity.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[17] The principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent and then allow the solution to cool slowly. As the temperature drops, the solubility of the desired compound decreases, causing it to form pure crystals, while impurities remain dissolved in the mother liquor.[18][19]

Causality of the Method: The slow formation of a crystal lattice is a highly selective process. Molecules of the correct compound fit neatly into the growing lattice, while dissimilar impurity molecules are excluded, remaining in the solution. Rapid cooling can trap impurities, so a slow, controlled process is essential for high purity.[18]

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or solvent system in which 2,6-dichlorobiphenyl is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Methanol or ethanol/water mixtures are common starting points.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point while stirring.[20] Continue adding small portions of hot solvent until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, the flask can subsequently be placed in an ice bath to induce further crystallization.[18]

-

Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Column Chromatography: High-Resolution Separation

Column chromatography is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[21] For non-polar compounds like PCBs, adsorption chromatography using silica gel or Florisil is highly effective.[21][22]

Causality of the Method: The separation occurs because different compounds in the mixture have different affinities for the stationary phase. Less polar compounds (like 2,6-dichlorobiphenyl) will have weaker interactions with a polar stationary phase (like silica gel) and will be eluted more quickly by a non-polar mobile phase. More polar impurities will be retained on the column for longer.

Diagram: General Purification and Analysis Workflow

Caption: Post-synthesis purification and analysis workflow.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a glass chromatography column by first placing a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent (e.g., hexane) and pour it into the column, allowing it to settle into a uniform bed without air bubbles.

-

Sample Loading: Dissolve the crude 2,6-dichlorobiphenyl in a minimal amount of the mobile phase and carefully load it onto the top of the column.

-

Elution: Begin passing the mobile phase through the column. Start with a non-polar solvent like hexane and gradually increase the polarity if necessary (e.g., by adding small percentages of ethyl acetate) to elute the compounds.

-

Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

-

Analysis: Analyze the collected fractions by TLC or GC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2,6-dichlorobiphenyl.

Part 3: Final Product Characterization

After purification, the identity and purity of the 2,6-dichlorobiphenyl must be unequivocally confirmed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for PCB analysis. GC separates the components of the sample, and MS provides a mass spectrum that serves as a molecular fingerprint, confirming the identity and molecular weight (223.10 g/mol ).[5][23] The GC chromatogram also provides a clear indication of purity.[21][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the precise molecular structure by showing the chemical environments of the hydrogen and carbon atoms, respectively. The resulting spectra should match established reference data for 2,6-dichlorobiphenyl.[1]

By employing these rigorous synthesis, purification, and characterization methods, researchers can confidently produce high-purity 2,6-dichlorobiphenyl for use in demanding scientific applications.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for PCBs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Yusubov, M. S., et al. (2016). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]

-

Hardes, K., et al. (2019). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobiphenyl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phosphine–nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of 14C‐labelled polychlorobiphenyls derived from the labelled 4‐chloro‐, 2,5‐dichloro‐, 3,4‐dichloro‐, 2,3‐dichloro‐2,4,5‐trichloro‐ and 2,3,6‐trichloroanilines. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2,6-DICHLOROBIPHENYL. Retrieved from [Link]

-

Circuits Assembly. (2017). Verifying PCBA Cleanliness with Ion Chromatography. Retrieved from [Link]

-

NIH. (n.d.). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. Retrieved from [Link]

-

LinkedIn. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Retrieved from [Link]

-

IEEE Xplore. (1982). Using Capillary Gas Chromatography to Determine Polychlorinated Biphenyls (PCBs) in Electrical Insulating Liquids. Retrieved from [Link]

-

EPA. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

-

Springer. (2021). Synthesis of diPBI through combination of Ullmann reaction and C–H transformation. Retrieved from [Link]

-

ESSLAB. (n.d.). 2,6-Dichlorobiphenyl. Retrieved from [Link]

-

International Journal of Biology and Chemistry. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.

-

Request PDF. (2007). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Retrieved from [Link]

-

YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

EPA. (n.d.). Method 508A. Retrieved from [Link]

-

ResearchGate. (2019). 2,3-Dichloro-3′,4′-dihydroxybiphenyl. Retrieved from [Link]

-

EPA. (n.d.). Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved from [Link]

-

YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

-

YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]

-

Request PDF. (n.d.). The synthesis of 2‐chlorobiphenyl‐1′,2′,3′,4′,5′,6′‐14c6,[21]. Retrieved from [Link]

Sources

- 1. 2,6-Dichlorobiphenyl | C12H8Cl2 | CID 36342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DICHLOROBIPHENYL | 33146-45-1 [chemicalbook.com]

- 3. 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5 | LGC Standards [lgcstandards.com]

- 4. 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5 | LGC Standards [lgcstandards.com]

- 5. accustandard.com [accustandard.com]

- 6. nbinno.com [nbinno.com]

- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. mt.com [mt.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. Using Capillary Gas Chromatography to Determine Poluchlorinated Biphenyls (PCBs) in Electrical Insulating Liquids | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 23. GSRS [gsrs.ncats.nih.gov]

- 24. esslabshop.com [esslabshop.com]

Navigating the Nuances of 2,6-Dichlorobiphenyl (PCB 10): A Technical Guide for Advanced Research

An In-depth Exploration of Nomenclature, Analytical Methodologies, and Toxicological Significance for Researchers, Scientists, and Drug Development Professionals.

Introduction: Beyond the Basics of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) represent a class of 209 distinct aromatic chemical compounds, known as congeners, where chlorine atoms replace hydrogen atoms on a biphenyl structure.[1] Historically, their chemical stability, non-flammability, and electrical insulating properties led to their widespread use in industrial applications such as electrical equipment, heat transfer fluids, and plasticizers.[2] However, the persistence of these compounds in the environment and their adverse health effects prompted a global ban on their production.[1][2]

This guide moves beyond a general overview of PCBs to focus on a specific, scientifically significant congener: 2,6-Dichlorobiphenyl, also known as PCB 10. As an ortho-substituted, non-dioxin-like PCB, its toxicological profile and analytical challenges differ significantly from the more commonly studied coplanar, dioxin-like congeners.[3] Understanding the unique characteristics of PCB 10 is crucial for researchers in toxicology, environmental science, and drug development, as its mechanisms of action can offer insights into cellular disruption and disease pathways. This document provides a comprehensive technical resource on the synonyms, definitive identification, advanced analytical protocols, and toxicological implications of 2,6-Dichlorobiphenyl.

Part 1: Definitive Identification and Nomenclature of PCB 10

Accurate identification is the cornerstone of scientific research. For 2,6-Dichlorobiphenyl, a variety of synonyms and identifiers are used across scientific literature and chemical databases. A clear understanding of this nomenclature is essential for unambiguous communication and data comparison.

Synonyms and Chemical Identifiers

The following table provides a consolidated list of synonyms and key chemical identifiers for 2,6-Dichlorobiphenyl.

| Identifier Type | Value | Source |

| Common Name | 2,6-Dichlorobiphenyl | |

| PCB Number | PCB 10 | |

| IUPAC Name | 1,3-dichloro-2-phenylbenzene | |

| CAS Number | 33146-45-1 | |

| Molecular Formula | C12H8Cl2 | |

| Molecular Weight | 223.10 g/mol | |

| Alternative Names | 2,6-Dichloro-1,1'-biphenyl; Biphenyl, 2,6-dichloro- |

Chemical Structure and Nomenclature Explained

The structure of 2,6-Dichlorobiphenyl, with chlorine atoms at the 2 and 6 positions on one of the phenyl rings, is a key determinant of its chemical and toxicological properties. This ortho-substitution forces the two phenyl rings out of plane with each other, preventing the molecule from adopting the flat, coplanar structure characteristic of dioxin-like PCBs.[3]

Part 2: Advanced Analytical Methodology for PCB 10 Quantification

The accurate quantification of specific PCB congeners in complex biological and environmental matrices is a significant analytical challenge. This section details a robust, self-validating protocol for the analysis of 2,6-Dichlorobiphenyl in human serum using gas chromatography-mass spectrometry (GC-MS).

The Rationale Behind the Analytical Approach

The choice of analytical methodology is dictated by the need for high sensitivity, selectivity, and accuracy.

-

Gas Chromatography (GC): GC is the premier technique for separating volatile and semi-volatile organic compounds like PCBs. The use of a capillary column with a specific stationary phase allows for the separation of individual congeners from a complex mixture.[4]

-

Mass Spectrometry (MS): MS provides highly selective and sensitive detection. By monitoring for specific ions characteristic of PCB 10, interference from other compounds in the matrix can be minimized.[4]

-

Sample Preparation: A multi-step sample preparation protocol is necessary to extract PCB 10 from the complex serum matrix and remove interfering substances. This typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by a cleanup step.[4][5]

-

Internal Standards: The use of an isotopically labeled internal standard (e.g., ¹³C₁₂-PCB 10) is crucial for a self-validating system.[6] This standard is added at the beginning of the sample preparation process and corrects for any analyte loss during extraction and cleanup, as well as variations in instrument response.[6][7]

Step-by-Step Protocol for PCB 10 Analysis in Human Serum

This protocol is designed to be a self-validating system, incorporating quality control measures at each stage.

2.2.1. Materials and Reagents:

-

Solvents: Hexane, dichloromethane, acetone (pesticide residue grade)

-

Standards: Certified reference material of 2,6-Dichlorobiphenyl (PCB 10) and ¹³C₁₂-2,6-Dichlorobiphenyl (internal standard).

-

Solid Phase Extraction (SPE): C18 and silica gel cartridges.

-

Reagents: Anhydrous sodium sulfate, concentrated sulfuric acid.

-

Quality Control (QC) Samples: Spiked serum samples at low, medium, and high concentrations.

2.2.2. Sample Preparation and Extraction:

-

Sample Spiking: To 1 mL of human serum, add a known amount of the ¹³C₁₂-PCB 10 internal standard. The rationale is to ensure that any losses during the subsequent steps affect both the analyte and the standard equally, allowing for accurate correction.[6]

-

Protein Precipitation and Initial Extraction: Add 2 mL of isopropanol to the serum and vortex to precipitate proteins. Follow with the addition of 5 mL of a hexane:methyl-tert-butyl ether (1:1, v/v) mixture and vortex thoroughly.[5] Centrifuge to separate the layers. The organic layer contains the PCBs.

-

Solid Phase Extraction (SPE) Cleanup:

-

Pass the organic extract through a C18 SPE cartridge to remove nonpolar interferences.

-

Further cleanup is achieved by passing the eluate through a silica gel cartridge. This step is critical for removing polar interferences that could affect the GC-MS analysis.[4]

-

-

Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of 100 µL. This step increases the concentration of the analyte to a level that can be detected by the instrument.

2.2.3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. This column provides good separation for a wide range of PCB congeners.[4]

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 10 minutes. This temperature program allows for the elution of PCB 10 at a reasonable retention time while ensuring the elution of other, more highly chlorinated PCBs.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for PCB 10 (m/z 222, 224) and ¹³C₁₂-PCB 10 (m/z 234, 236). The use of multiple ions increases the confidence in the identification of the analyte.

-

2.2.4. Data Analysis and Quality Control:

-

Quantification: The concentration of PCB 10 is determined by comparing the peak area ratio of the native PCB 10 to the ¹³C₁₂-PCB 10 internal standard against a calibration curve.

-

Validation: The method is validated by analyzing the QC samples. The recovery of the internal standard should be within an acceptable range (typically 70-130%) for the results to be considered valid.[8] The analysis of method blanks is also essential to ensure that there is no contamination from the laboratory environment or reagents.[8]

Part 3: Toxicological Profile and Mechanisms of Action

2,6-Dichlorobiphenyl is classified as a non-dioxin-like PCB due to its ortho-substitution, which prevents it from binding to the aryl hydrocarbon (Ah) receptor, the primary mechanism of toxicity for dioxin-like compounds.[1][3] However, non-dioxin-like PCBs, including PCB 10, exhibit a range of toxic effects through alternative mechanisms.

Neurotoxicity

A growing body of evidence suggests that ortho-substituted PCBs are neurotoxic.[9] The proposed mechanisms of neurotoxicity include:

-

Disruption of Calcium Homeostasis: Non-dioxin-like PCBs can interfere with intracellular calcium signaling, which is critical for neuronal function.[9]

-

Alterations in Neurotransmitter Systems: Studies have shown that exposure to PCB mixtures can alter the levels of key neurotransmitters, such as dopamine.[9]

-

Membrane Disruption: The non-coplanar structure of ortho-substituted PCBs allows them to insert into cell membranes, altering their fluidity and function. This can lead to the disruption of membrane-bound proteins and ultimately, cell death.[10][11] This mechanism has been observed in both thymocytes and cerebellar granule cells.[10][12]

Endocrine Disruption

2,6-Dichlorobiphenyl has been identified as a potential endocrine disruptor.[13] Endocrine-disrupting chemicals can interfere with the body's hormonal systems and have been linked to a variety of health problems, including reproductive disorders and certain types of cancer.[14][15] The specific mechanisms by which PCB 10 exerts its endocrine-disrupting effects are an active area of research.

Carcinogenicity

While the primary carcinogenic risk from PCB mixtures is associated with the dioxin-like congeners, there is evidence to suggest that non-dioxin-like PCBs may also possess weak carcinogenic potential.[2][16] They are thought to act as tumor promoters rather than direct carcinogens, meaning they can enhance the growth of pre-existing cancerous cells.[16][17]

Part 4: A Note on the Synthesis of 2,6-Dichlorobiphenyl

While commercially available, researchers may occasionally need to synthesize specific PCB congeners for their studies. The Ullmann reaction is a classical method for the synthesis of biaryl compounds, including PCBs.[18][19] This reaction involves the copper-catalyzed coupling of two aryl halides.[18] For the synthesis of an unsymmetrical biphenyl like 2,6-Dichlorobiphenyl, a cross-coupling reaction would be employed, though these can be challenging and often result in a mixture of products. More modern cross-coupling reactions, such as the Suzuki coupling, may offer more controlled and higher-yielding synthetic routes.

Conclusion

2,6-Dichlorobiphenyl (PCB 10) serves as a compelling case study in the nuanced world of polychlorinated biphenyls. Its identity is defined not just by its name, but by a host of identifiers and a unique chemical structure that dictates its behavior. The analytical methodologies required for its accurate quantification are sophisticated, demanding a rigorous and self-validating approach to ensure data integrity. Furthermore, its toxicological profile, distinct from its dioxin-like counterparts, highlights the diverse mechanisms by which PCBs can impact biological systems. For researchers in the fields of toxicology, environmental science, and drug development, a deep understanding of these technical details is paramount for advancing our knowledge of these persistent environmental contaminants and their implications for human health.

References

-

Baan, R., Grosse, Y., Lauby-Secretan, B., El Ghissassi, F., Bouvard, V., Benbrahim-Tallaa, L., Guha, N., Islami, F., Galichet, L., & Straif, K. (2009). Carcinogenicity of polychlorinated biphenyls. The Lancet Oncology, 10(7), 653-654. [Link]

-

Krstić, A., Ječmenica Dučić, M., Seović, M., Katnić, Đ., Pijović, M., Šutulović, A., & Tasić, G. (2023). Validation Method for Determination of PCB Congeners in Soil using GC-MS. ResearchGate. [Link]

-

Lauby-Secretan, B., Loomis, D., Grosse, Y., El Ghissassi, F., Bouvard, V., Benbrahim-Tallaa, L., Guha, N., Baan, R., Mattock, H., & Straif, K. (2013). Carcinogenicity of polychlorinated biphenyls and polybrominated biphenyls. The Lancet Oncology, 14(4), 287-288. [Link]

-

The Endocrine Disruption Exchange. (n.d.). 2,6-dichlorobiphenyl. Retrieved from [Link]

-

Okey, A. B., Riddick, D. S., & Harper, P. A. (1994). The Ah receptor: mediator of the toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds. Toxicology letters, 70(1), 1–22. [Link]

-

Heusinkveld, H. J., & Westerink, R. H. (2012). Ortho-substituted PCBs kill cells by altering membrane structure. Toxicological sciences, 127(1), 54–59. [Link]

-

Tan, Y., Chen, C. H., Lawrence, D. A., & Carpenter, D. O. (2004). Ortho-substituted but not coplanar PCBs rapidly kill cerebellar granule cells. Toxicological sciences, 79(1), 147–156. [Link]

-

U.S. Environmental Protection Agency. (2021). Report on the Multi-laboratory Validation of Clean Water Act Method 1628 for PCB Congeners. [Link]

-

Safe, S. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical reviews in toxicology, 24(2), 87–149. [Link]

-

Safe, S. H. (1989). Polychlorinated biphenyls (PCBs): structure-function relationships and mechanism of action. Mutation research, 220(1), 31–43. [Link]

-

Faroon, O. M., Jones, D., & de Rosa, C. (2001). Neurotoxicity of polychlorinated biphenyls and related organohalogens. Toxicology and industrial health, 17(5-10), 259–275. [Link]

-

Nelson, T. D., & Fall, R. R. (2008). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Molecules (Basel, Switzerland), 13(12), 3059–3069. [Link]

-

Shin, J. H., He, L., & Lawrence, D. A. (2001). Ortho-Substituted PCBs Kill Thymocytes. Toxicological sciences, 62(1), 69–77. [Link]

-

Los Alamos National Laboratory. (2020). Validation of Chlorinated Biphenyl Congener Analytical Data (EPA Method 1668). [Link]

-

U.S. Environmental Protection Agency. (n.d.). PCB Congeners by Low-Resolution GC-MS - Method 1628 (Not yet approved). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

-

Giesy, J. P., & Kannan, K. (1998). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. ResearchGate. [Link]

-

Faroon, O., & Jones, D. (2002). Polychlorinated biphenyls: new evidence of carcinogenicity. Toxicology and industrial health, 18(5), 235–254. [Link]

-

Mullin, M. D., Pochini, C. M., McCrindle, S., Romkes, M., Safe, S. H., & Safe, L. M. (1984). High-resolution PCB analysis: synthesis and chromatographic properties of all 209 PCB congeners. Environmental science & technology, 18(6), 468–476. [Link]

-

Lehmler, H. J., Robertson, L. W., & Parkin, S. (2025). PCB exposure alters expression of genes in the brain. ACS chemical neuroscience. [Link]

-

Safe, S. (1998). Dioxin-like and non-doxin-like toxic effects of polychlorinated biphenyls (PCBs): Implications for risk assessment. ProQuest. [Link]

-

Ellingson, D. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

-

Krauskopf, J., Vinken, M., van Loo, K. M. J., Verheyen, A., & van Thriel, C. (2024). Molecular insights into PCB neurotoxicity: Comparing transcriptomic responses across dopaminergic neurons, population blood cells, and Parkinson's disease pathology. Environment international, 187, 108642. [Link]

-

Li, Y., Wu, Q., Liu, J., & Lehmler, H. J. (2021). Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. Environmental science & technology, 55(4), 2413–2422. [Link]

-

Seegal, R. F. (1996). Neurotoxicity of Biologically Persistent Pcb Congeners. Grantome. [Link]

-

Li, Y., Wu, Q., Liu, J., & Lehmler, H. J. (2021). Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Hu, D., & Hornbuckle, K. C. (2010). Unintentional formation of polychlorinated biphenyls (PCBs) from chemical manufacturing processes of organic pigment. ResearchGate. [Link]

-

Lu, D., Lin, Y., & Hsieh, Y. (2013). Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. Journal of food and drug analysis, 21(4), 417–426. [Link]

-

PubChem. (n.d.). 2,6-Dichlorobiphenyl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Grachev, A. A., & Gracheva, T. A. (2017). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry, 33(6), 2899–2904. [Link]

-

Eppe, G., Focant, J. F., & De Pauw, E. (2010). Biomonitoring of dioxins and PCBs in human serum: SPE-LC-GC-IDHRMS for high throughput sub-ppt level measurements. ORBi. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

University of Iowa. (2025). PCB exposure alters expression of genes in the brain. Retrieved from [Link]

-

Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC International, 27(11), 22–26. [Link]

-

Chromatography Forum. (2009). PCB's internal standard. Retrieved from [Link]

-

The Endocrine Disruption Exchange. (n.d.). 2,5-dichlorobiphenyl. Retrieved from [Link]

-

Covaci, A., Jorens, P. G., & Schepens, P. (2002). Determination of Polychlorinated Biphenyls and Organochlorine Pesticides in Human Serum by Gas Chromatography with Micro-Electron Capture Detector. Journal of chromatographic science, 40(5), 269–275. [Link]

-

Agilent Technologies. (n.d.). Internal Standards: How Does It Work?. Retrieved from [Link]

-

Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., Zoeller, R. T., & Gore, A. C. (2009). Endocrine-disrupting chemicals: an Endocrine Society scientific statement. Endocrine reviews, 30(4), 293–342. [Link]

-

San Juan Family Medicine. (n.d.). 12 Common Endocrine Disruptors and Other Environmental Chemicals. Retrieved from [Link]

-

Gore, A. C., Chappell, V. A., Fenton, S. E., Flaws, J. A., Nadal, A., Prins, G. S., Toppari, J., & Zoeller, R. T. (2015). EDC-2: The Endocrine Society's Second Scientific Statement on Endocrine-Disrupting Chemicals. Endocrine reviews, 36(6), E1–E150. [Link]

-

Warner, M., Eskenazi, B., & Cohn, B. A. (2017). A congener-specific and mixture analysis of plasma polychlorinated biphenyl (PCB) levels and incident breast cancer. Environmental health, 16(1), 116. [Link]

-

T3DB. (n.d.). 2,5-Dichlorobiphenyl. Retrieved from [Link]

-

Gauger, K. J., Kato, Y., Haraguchi, K., Lehmler, H. J., Robertson, L. W., Bansal, R., & Zoeller, R. T. (2007). Individual Polychlorinated Biphenyl (PCB) Congeners Produce Tissue- and Gene-Specific Effects on Thyroid Hormone Signaling during Development. Endocrinology, 148(4), 1594–1605. [Link]

Sources

- 1. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. permalink.lanl.gov [permalink.lanl.gov]

- 9. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ortho-substituted PCBs kill cells by altering membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ortho-substituted but not coplanar PCBs rapidly kill cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. endocrinedisruption.org [endocrinedisruption.org]

- 14. researchgate.net [researchgate.net]

- 15. sanjosefuncmed.com [sanjosefuncmed.com]

- 16. Carcinogenicity of "non-dioxinlike" polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Toxicological Effects of 2,6-Dichlorobiphenyl (PCB-10) on Human Health

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological effects of 2,6-Dichlorobiphenyl (PCB-10), a specific congener of the polychlorinated biphenyl (PCB) class of persistent organic pollutants. While the production of PCBs has been banned for decades, their continued presence in the environment and potential for human exposure necessitate a thorough understanding of their health risks. This document synthesizes current knowledge on the toxicokinetics, mechanisms of toxicity, and target organ systems affected by PCB-10, offering insights for researchers in toxicology and professionals in drug development who may encounter this compound or its effects.

Introduction to 2,6-Dichlorobiphenyl (PCB-10)

2,6-Dichlorobiphenyl, also known as PCB-10, is a member of the polychlorinated biphenyl family, which comprises 209 distinct congeners.[1][2] PCBs were widely used in industrial applications such as coolants and lubricants in electrical equipment before being banned due to their environmental persistence and adverse health effects.[2][3] PCB-10 is classified as a non-dioxin-like PCB, meaning its toxicological effects are not primarily mediated by the aryl hydrocarbon receptor (AhR), a pathway characteristic of the more toxic dioxin-like PCBs.[1][3] However, non-dioxin-like PCBs, including PCB-10, are not without significant health concerns and are known to exert toxicity through various other mechanisms.[4]

| Property | Value |

| Chemical Formula | C₁₂H₈Cl₂[3] |

| Molar Mass | 223.09 g/mol [2] |

| CAS Number | 33146-45-1[3] |

| Synonyms | PCB 10, 2,6-Dichloro-1,1'-biphenyl[2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of PCBs are largely dictated by their lipophilicity, which is influenced by the number and position of chlorine atoms.

Absorption: PCBs, including 2,6-Dichlorobiphenyl, can be absorbed into the human body through ingestion, inhalation, and dermal contact.[3][5] Due to their lipophilic nature, they are readily absorbed from the gastrointestinal tract when ingested with contaminated food.

Distribution: Following absorption, PCBs are transported in the blood, often bound to albumin, and tend to accumulate in lipid-rich tissues such as adipose tissue, liver, and skin.[3] This bioaccumulation is a key factor in their long-term toxicity.

Metabolism: The primary site of PCB metabolism is the liver, where cytochrome P450 (P450) enzymes play a crucial role.[5] The metabolism of dichlorobiphenyls is mediated by the microsomal monooxygenase system, leading to the formation of more polar hydroxylated metabolites that can then be conjugated with glucuronic acid or glutathione for excretion.[3] Specifically for 2,6-Dichlorobiphenyl, studies in plant cultures have identified hydroxylated metabolites such as 4-hydroxy-2,6-dichlorobiphenyl, 3-hydroxy-2',6'-dichlorobiphenyl, and 4-hydroxy-2',6'-dichlorobiphenyl.[6] Research on human P450 enzymes suggests that CYP2A6 and CYP2B6 are important in the oxidation of some neurotoxic PCBs.[7]

Excretion: The hydroxylated and conjugated metabolites of PCBs are more water-soluble and can be excreted from the body, primarily in the bile and feces.[3] However, the metabolism and subsequent excretion of PCBs are generally slow processes, contributing to their persistence in the body.[3]

Mechanisms of Toxicity

As a non-dioxin-like PCB, 2,6-Dichlorobiphenyl is understood to exert its toxic effects through mechanisms that are largely independent of the AhR. Key proposed mechanisms include:

-

Interference with Calcium Homeostasis: Some PCBs are believed to interfere with calcium channels, disrupting intracellular calcium signaling. This can have wide-ranging effects on cellular processes, including neurotransmission.[3]

-

Endocrine Disruption: PCBs can interfere with the endocrine system by altering the production of thyroid hormones and binding to estrogen receptors.[3] This can lead to reproductive dysfunction and potentially stimulate the growth of certain cancer cells.[3]

-

Induction of Oxidative Stress: Exposure to certain PCB congeners can lead to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress.[8] This can cause damage to cellular components like lipids, proteins, and DNA.

Figure 1: Proposed mechanisms of toxicity for 2,6-Dichlorobiphenyl (PCB-10).

Target Organ Systems and Health Effects

The toxicological profile of 2,6-Dichlorobiphenyl indicates that it can affect multiple organ systems, leading to a range of adverse health outcomes.

Hepatotoxicity (Liver Damage)

The liver is a primary target organ for PCB toxicity. Animal studies have consistently shown that exposure to PCBs can lead to liver injury.[9] Prolonged or repeated exposure is suspected of causing liver cancer in rodents.[9]

Neurotoxicity

Non-dioxin-like PCBs are recognized as developmental neurotoxicants.[10] In vitro studies using PC12 cells, a model for neuronal cells, have shown that exposure to various environmental toxicants can lead to a reduction in neurite outgrowth and alterations in neurotransmitter phenotypes.[4] Ortho-substituted non-dioxin-like PCBs have been shown to deplete cellular dopamine levels in PC12 cells.[10]

Endocrine Disruption

As mentioned, PCBs can act as endocrine disruptors.[3] This can manifest as alterations in thyroid hormone levels and interference with estrogen receptor signaling pathways, potentially leading to reproductive and developmental problems.

Immunotoxicity

The immune system is another target of PCB toxicity. Both dioxin-like and non-dioxin-like PCBs have been shown to have immunomodulatory effects.[4] These effects can include alterations in the populations of immune cells, such as B-cells and T-cells, and changes in the production of signaling molecules like cytokines.[11]

Carcinogenicity

While the carcinogenicity of 2,6-Dichlorobiphenyl specifically has not been extensively studied, PCBs as a class are classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC).[2] Animal studies with other chemicals of similar structure have shown an increased incidence of tumors.[12][13]

Experimental Protocols for Toxicological Assessment

Assessing the toxicity of 2,6-Dichlorobiphenyl requires a combination of in vitro and in vivo studies, along with sensitive analytical methods for its detection and quantification.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Protocol for HepG2 Cells:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Preparation and Treatment: Prepare serial dilutions of 2,6-Dichlorobiphenyl in the culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[15] Replace the medium in the wells with the prepared dilutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the exposure period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[9][15]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9][15]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).[15]

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Analytical Detection in Human Serum: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of PCBs in biological matrices.

Principle: The sample is first extracted and cleaned up to isolate the PCBs. The extract is then injected into a gas chromatograph, where the different PCB congeners are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.[16]

Step-by-Step Protocol for Serum Analysis:

-

Sample Preparation:

-

GC-MS/MS Analysis:

-

Inject the prepared extract into a GC-MS/MS system.

-

Gas Chromatograph Conditions: Use a capillary column (e.g., HP-5MS) with a suitable temperature program to achieve separation of the PCB congeners.[18]

-

Mass Spectrometer Conditions: Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[16]

-

-

Quantification:

-

Generate a calibration curve using certified standards of 2,6-Dichlorobiphenyl.

-

Quantify the concentration of PCB-10 in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Figure 3: Workflow for the analysis of 2,6-Dichlorobiphenyl in human serum by GC-MS/MS.

Summary and Future Directions

2,6-Dichlorobiphenyl (PCB-10) is a non-dioxin-like PCB that poses a potential risk to human health through various mechanisms, including disruption of calcium homeostasis, endocrine disruption, and induction of oxidative stress. Its toxic effects can manifest in several organ systems, with the liver, nervous system, and immune system being of particular concern.

While our understanding of the toxicology of PCBs as a class has advanced significantly, there is a need for more congener-specific research. Future studies should focus on elucidating the precise molecular mechanisms of PCB-10 toxicity, establishing clear dose-response relationships for its various health effects, and developing more refined methods for its detection and for assessing human exposure. A deeper understanding of the toxicokinetics and toxicology of 2,6-Dichlorobiphenyl will be crucial for accurate risk assessment and the development of strategies to mitigate its potential impact on human health.

References

-

Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. (URL: [Link])

-

Non-dioxin-like PCBs are undesirable in food and feed. Bundesinstitut für Risikobewertung. (2018-12-03). (URL: [Link])

-

2,6-Dichlorobiphenyl | C12H8Cl2 | CID 36342. PubChem. (URL: [Link])

-

Metabolites of 2,2'-dichlorobiphenyl and 2,6-dichlorobiphenyl in hairy root culture of black nightshade Solanum nigrum SNC-9O. PubMed. (URL: [Link])

-

Effect of polychlorinated biphenyls on production of reactive oxygen species (ROS) in rat synaptosomes. PubMed. (URL: [Link])

-

Immunotoxicity Monitoring in a Population Exposed to Polychlorinated Biphenyls. PMC. (2016-03-08). (URL: [Link])

-

pbmc cytokine production: Topics by Science.gov. (URL: [Link])

-

Carcinogenesis Bioassay of 2,6-Dichloro-p-Phenylenediamine (CAS No. 609-20-1) in F344 Rats and B6C3F1 Mice (Feed Study). PubMed. (URL: [Link])

-

A one-year carcinogenicity study with 2,6-dichlorobenzonitrile (Dichlobenil) in male Swiss mice: preliminary note. PubMed. (URL: [Link])

-

Long-Term Chemical Carcinogenesis Bioassays Predict Human Cancer Hazards. (1992-02-03). (URL: [Link])

-

2,2',6,6'-Tetrachlorobiphenyl is estrogenic in vitro and in vivo. PubMed. (1999-01-01). (URL: [Link])

-

Synthesis, conformational studies, and investigations on the estrogen receptor binding of [R/S-1-(2,6-dichloro-4-hydroxyphenyl)ethylenediamine]platinum(II) complexes. PubMed. (URL: [Link])

-

2,6-Dichloro-p-Phenylenediamine. OEHHA. (URL: [Link])

-

Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel. PubMed Central. (URL: [Link])

-

acute oral ld50: Topics by Science.gov. (URL: [Link])

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. (2015-03-28). (URL: [Link])

-

Metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl and 2,2',4,4',5,5'-hexachlorobiphenyl by human hepatic microsomes. Semantic Scholar. (URL: [Link])

-

2,6-Dichlorobiphenyl | C12H8Cl2 | CID 36342. PubChem. (URL: [Link])

-

Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. PubMed Central. (URL: [Link])

-

HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES. PMC. (URL: [Link])

-

Estrogen receptor-binding activity of polychlorinated hydroxybiphenyls: conformationally restricted structural probes. PubMed. (URL: [Link])

-

Quantitative Determination of eight organochlorine pesticides in serum by GC coupled to tandem mass spectrometry. ORBi. (URL: [Link])

-

Determination of Acute Reference Exposure Levels for Airborne Toxicants March 1999 C. OEHHA. (URL: [Link])

-

Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. (URL: [Link])

-

(PDF) The Effects of Polychlorinated Biphenyls on Human Health and the Environment. (2018-01-23). (URL: [Link])

-

Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. PMC. (URL: [Link])

Sources

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. 2,6-Dichlorobiphenyl | C12H8Cl2 | CID 36342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]